6-Nitroisatin
Overview
Description
6-Nitroisatin is a derivative of isatin . It is a heterocyclic compound that can be used as a precursor for drug synthesis . The molecular formula of 6-Nitroisatin is C8H4N2O4 .
Synthesis Analysis
6-Nitroisatin can be synthesized by reacting isatins with indoles using various routes . The yield greatly depends on the catalyst used, reaction conditions, and the substituents on both the isatin and indole moieties . Acid-catalyzed condensation reaction between isatins and indoles are the most useful due to high yield, wide scope, and short reaction times .
Molecular Structure Analysis
The molecular weight of 6-Nitroisatin is 192.13 g/mol . The structural elucidation of 5-nitroisatin was confirmed by performing 2D heteronuclear single quantum correlation experiment .
Chemical Reactions Analysis
Isatin derivatives, including 6-Nitroisatin, show important chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction, and aldol condensation . These reactions, in turn, produce several biologically viable compounds .
Physical And Chemical Properties Analysis
6-Nitroisatin is an orange-yellow to orange crystalline powder . It has a melting point of 251 °C (dec.) (lit.) .
Scientific Research Applications
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Drug Synthesis
- Field : Pharmaceutical Chemistry
- Application : Isatin and its derivatives can be used as precursors for drug synthesis .
- Method : Various novel methods for the synthesis of N-, C2-, and C3-substituted and spiro derivatives of isatin have been reported .
- Results : The synthesis of these derivatives has led to the production of several biologically viable compounds like 2-oxindoles, tryptanthrin, indirubins, and many more .
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Anti-Cancer Activity
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CDK2 Inhibition
- Field : Biochemistry
- Application : Isatin derivatives have been used to develop potential inhibitors of the CDK2 enzyme .
- Method : A new group of potential inhibitors of the CDK2 enzyme, utilizing isatin derivatives and substituted benzoylhydrazines, has been designed based on the application of computational chemistry methods, such as docking and molecular dynamics .
- Results : New compounds have been developed which are potential inhibitors of the CDK2 enzyme .
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Anti-Bacterial and Anti-Fungal Activity
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Anti-Diabetic Activity
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Electrochemical Characterization
- Field : Electrochemistry
- Application : Isatin-thiosemicarbazone derivatives, including 5-nitro-2-oxoindolin-3-ylidene-thiosemicarbazide (a derivative of 5-Nitroisatin), have been electrochemically characterized .
- Method : Cyclic voltammograms of these derivatives have demonstrated an irreversible oxidation process . The generation of isatin and thiourea moieties as the final oxidation products was proposed .
- Results : The compounds are irreversibly oxidized and reduced . Isatin moieties and thiourea are proposed to be the products generated after oxidation .
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Anticonvulsant Agents
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Anti-HIV Agents
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Inhibitors of Human Transglutaminase 2
- Field : Biochemistry
- Application : 5-Nitroisatin derivatives have been used as potential inhibitors of human transglutaminase 2 .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these applications were not specified in the source .
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Anthelmintic Agents
Safety And Hazards
Future Directions
6-Nitroisatin derivatives have been studied for their potential in the development of new anti-cancer therapies . They have been used in the process of the immobilization of isatin derivatives, with the aim of increasing biological activity while reducing the undesirable effects associated with the toxicity of medicinal substances .
properties
IUPAC Name |
6-nitro-1H-indole-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O4/c11-7-5-2-1-4(10(13)14)3-6(5)9-8(7)12/h1-3H,(H,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMOARKYYKXWRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80290063 | |
Record name | 6-Nitroisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80290063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitroisatin | |
CAS RN |
3433-54-3 | |
Record name | 6-Nitroisatin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66321 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Nitroisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80290063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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